1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
CAS No.: 22932-54-3
Cat. No.: VC3282025
Molecular Formula: C42H28Br2
Molecular Weight: 692.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22932-54-3 |
---|---|
Molecular Formula | C42H28Br2 |
Molecular Weight | 692.5 g/mol |
IUPAC Name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene |
Standard InChI | InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |
Standard InChI Key | WGIOZVUGESOGBD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |
Introduction
Chemical Identity and Basic Properties
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene belongs to the class of polyphenylene compounds, specifically hexaphenylbenzene derivatives. This compound features a central benzene ring at its core, with four phenyl groups at positions 2, 3, 5, and 6, and two 4-bromophenyl groups at positions 1 and 4. The presence of bromine atoms creates potential reactive sites for further functionalization, making this compound valuable as a synthetic intermediate in materials chemistry and organic synthesis applications.
The chemical identity of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene is well-established in the chemical literature. It is registered with CAS number 22932-54-3, which serves as its unique identifier in chemical databases and literature . The compound has several synonyms in scientific literature, including 4,4"-dibromophenyl-2',3',5',6'-tetraphenyl-p-terphenyl and 4-Bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-1,1':2',1''-terphenyl, which reflect different naming conventions used to describe its complex structure .
The molecular formula of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene is C42H28Br2, indicating its carbon-rich aromatic nature and the presence of two bromine atoms. With a molecular weight of 692.5 g/mol, it is a relatively large organic molecule, which influences its physical properties such as solubility and melting point. The compound's structural features, particularly its extensive aromatic system, contribute to its stability and potential applications in materials science.
Structural Characteristics
At positions 1 and 4 of the central benzene ring, 4-bromophenyl groups are attached. These groups feature bromine atoms at the para positions, which are important for the compound's reactivity and applications. The bromine atoms can serve as reactive sites for further chemical modifications, particularly in coupling reactions that are commonly used in the synthesis of more complex structures for materials applications. The presence of these bromine atoms also adds to the compound's functionality and versatility as a synthetic building block.
The thermal stability of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene is particularly noteworthy and makes it suitable for applications requiring materials that can withstand elevated temperatures without decomposition. This property is especially valuable in organic electronics, where thermal stability during device operation is crucial for long-term performance and reliability.
Synthesis and Preparation Methods
The synthesis of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene typically involves sophisticated organic chemistry techniques, primarily utilizing transition metal-catalyzed cross-coupling reactions. These synthetic approaches are designed to efficiently construct the compound's complex architecture with its specific substitution pattern. The most common synthetic routes employ palladium-catalyzed coupling reactions, which allow for the precise formation of carbon-carbon bonds between aromatic components.
A predominant method for synthesizing 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene involves Suzuki-Miyaura coupling reactions. This approach typically utilizes appropriate brominated precursors and boronic acid derivatives, with palladium complexes serving as catalysts. The reaction conditions generally include a basic environment, suitable solvent systems, and moderate to elevated temperatures to facilitate the coupling process. This method allows for the controlled assembly of the hexaphenylbenzene core with the specific substitution pattern required for the target compound.
Related synthetic approaches can be inferred from similar compounds in the literature. For instance, the synthesis of related polyphenylene macrocycles has been reported using palladium-catalyzed coupling of 1,2-bis(4-bromophenyl)-3,4,5,6-tetraphenylbenzene and corresponding hexaphenylbenzene bis(boronic acid) derivatives . While this specific example focuses on different positional isomers and subsequent macrocyclization, it demonstrates the versatility of palladium-catalyzed coupling strategies for constructing complex polyphenylene architectures.
Synthetic Challenges and Considerations
Applications in Materials Science
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene has garnered significant interest in materials science due to its unique structural and electronic properties. The compound's extended aromatic system and the presence of functional bromine atoms make it particularly valuable for applications in organic electronics and optoelectronic devices. Research into these applications continues to expand as the potential of this compound becomes more widely recognized in the scientific community.
One of the most promising applications for 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene is in organic light-emitting diodes (OLEDs). The compound's extensive π-conjugated system contributes to its distinctive optical properties, making it potentially useful as a component in OLED materials. The presence of bromine atoms also provides opportunities for further functionalization to optimize electronic properties, such as energy levels and charge transport characteristics, which are crucial for efficient OLED performance.
In addition to OLEDs, the compound shows potential applications in photovoltaic devices. The extended aromatic structure can contribute to improved charge transport properties and light absorption characteristics, which are essential for efficient solar energy conversion. Research into the integration of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene and its derivatives in organic photovoltaic materials remains an active area of investigation, with ongoing efforts to optimize device architectures and performance.
Structural Relationship to Other Compounds
1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene belongs to a broader family of substituted hexaphenylbenzene derivatives, which share the common feature of a central benzene ring with six aromatic substituents. This structural relationship connects the compound to a wider context of materials with similar properties and applications, while its specific substitution pattern distinguishes it from related compounds . Understanding these structural relationships provides insights into the compound's properties and potential applications.
A closely related compound is 1,2-bis(4-bromophenyl)-3,4,5,6-tetraphenylbenzene, which differs only in the positioning of the bromophenyl groups on the central benzene ring. This positional isomer has been used in the synthesis of polyphenylene macrocycles through palladium-catalyzed coupling reactions . The different position of the bromophenyl groups can significantly affect the three-dimensional structure and consequently the physical and chemical properties of the compound.
Another related compound is 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene, which features methoxy groups instead of bromine atoms at the para positions of the phenyl rings at positions 1 and 4. This substitution pattern alters the electronic properties of the compound, as methoxy groups are electron-donating, in contrast to the electron-withdrawing nature of bromine atoms. These electronic differences can significantly impact the compound's behavior in various applications.
Comparison with Related Compounds
The structural features of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene can be compared with other brominated aromatic compounds to highlight its distinctive characteristics. For instance, 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0) represents a simpler brominated aromatic system with a different substitution pattern . While both compounds contain bromine atoms and a substituted benzene core, the presence of phenyl groups in 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene results in a more extended aromatic system with different electronic and physical properties.
Similarly, 1,4-Bis(4-bromophenyl)-3,6-diphenyl-1,2,4,5-tetrazine (CAS: 69374-51-2) represents a different class of brominated aromatics, featuring a tetrazine core instead of a benzene ring . This fundamental structural difference leads to distinctly different properties and applications, despite the shared feature of bromophenyl substituents. The tetrazine core typically imparts different electronic characteristics and reactivity compared to the benzene core of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene.
These comparisons highlight how structural variations, even subtle ones, can significantly influence the properties and potential applications of related compounds. The specific arrangement of substituents on the aromatic core, as well as the nature of the core itself, plays a crucial role in determining the compound's behavior in various contexts.
Future Research Directions
The field of research on 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene continues to evolve, with several promising directions for future investigation. One significant area is the development of more efficient and scalable synthetic methods for producing this compound and its derivatives. Advances in catalytic systems, reaction conditions, and purification techniques could lead to improved accessibility of this material for various applications.
Another important research direction involves the detailed characterization of the compound's electronic and optical properties. While the available search results provide general information about these properties, more comprehensive studies using advanced spectroscopic and computational techniques would enhance our understanding of the compound's behavior in different environments and applications. This detailed characterization could guide the optimization of the compound for specific technological applications.
The functionalization of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene through the reactive bromine positions represents a particularly promising area for future research. These modifications could lead to new derivatives with tailored properties for specific applications in organic electronics, sensing, or other fields . The development of structure-property relationships for these derivatives would provide valuable insights for materials design and optimization.
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